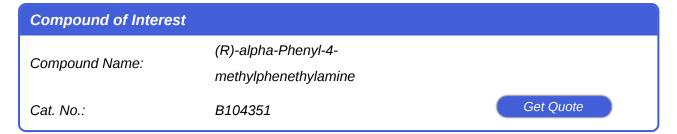


Physical and chemical properties of chiral amines

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Physical Properties of Chiral Amines

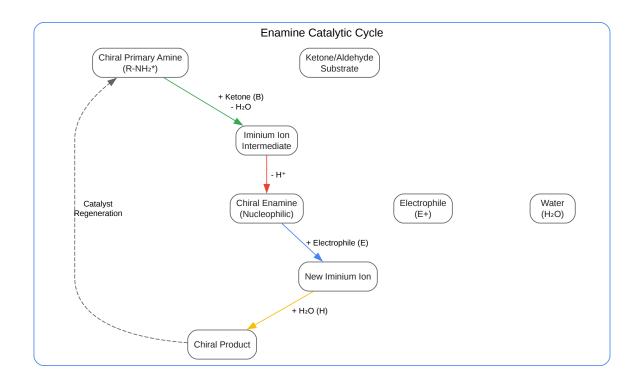
The physical properties of chiral amines are dictated by their three-dimensional structure. The key distinguishing features arise from the concepts of enantiomerism and diastereomerism.

Stereoisomerism and Chirality in Amines

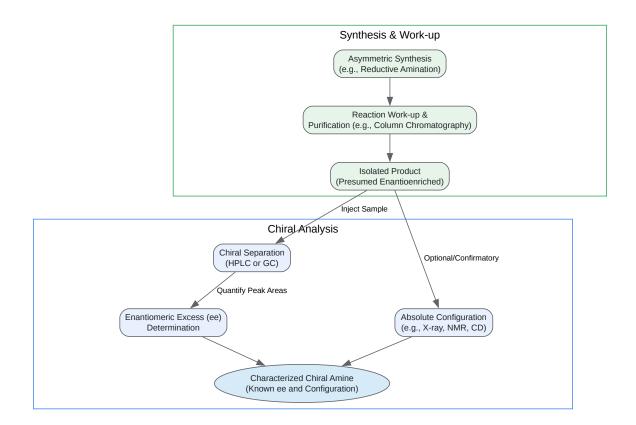
A nitrogen atom bonded to three different substituents is a chiral center.[3][4] However, unlike carbon-based stereocenters, the enantiomers of most chiral amines cannot be isolated at room temperature. This is due to a phenomenon called pyramidal inversion (or nitrogen inversion), where the amine rapidly interconverts between its two enantiomeric forms through a planar, sp²-hybridized transition state.[3][4][5] The energy barrier for this inversion is typically low (~25 kJ/mol), leading to a racemic mixture at equilibrium.[3][5]

In contrast, quaternary ammonium salts, which lack a lone pair of electrons, cannot undergo pyramidal inversion. If a quaternary amine has four different substituents, it is configurationally stable and its enantiomers can be resolved and isolated.[3]

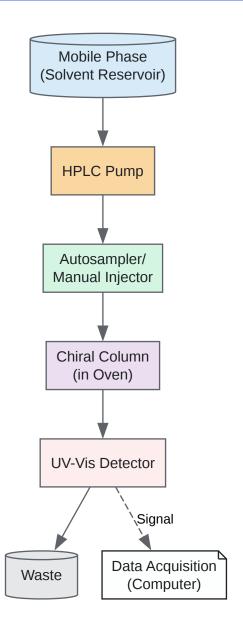












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